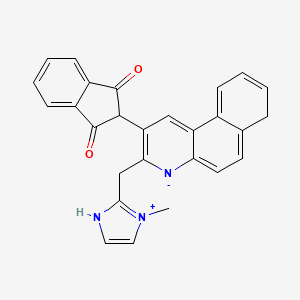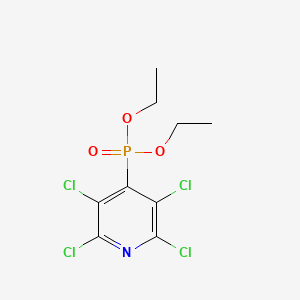
Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate is a chemical compound that belongs to the class of organophosphorus compounds. It is characterized by the presence of a pyridine ring substituted with four chlorine atoms and a phosphonate group. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate typically involves the reaction of 2,3,5,6-tetrachloropyridine with diethyl phosphite. The reaction is usually carried out under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phosphite group replaces one of the chlorine atoms on the pyridine ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as toluene or xylene are often used to facilitate the reaction and improve the solubility of the reactants .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Hydrolysis: The ester groups in the phosphonate can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Hydrolysis Conditions: Acidic or basic aqueous solutions
Major Products
Substituted Pyridines: Formed by nucleophilic substitution
Phosphonic Acids: Formed by oxidation or hydrolysis
Phosphines: Formed by reduction
Aplicaciones Científicas De Investigación
Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes by binding to their active sites and blocking their catalytic activity. The presence of the phosphonate group allows it to mimic the natural substrates of certain enzymes, leading to competitive inhibition . Additionally, the chlorine atoms on the pyridine ring enhance the compound’s reactivity and facilitate its interaction with various biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3,5,6-trichloro-2-pyridyl phosphate: Similar structure but with one less chlorine atom on the pyridine ring.
Pentachloropyridine: Contains five chlorine atoms on the pyridine ring, making it more reactive towards nucleophilic substitution.
Uniqueness
Diethyl (2,3,5,6-tetrachloro-4-pyridyl)phosphonate is unique due to its specific substitution pattern on the pyridine ring and the presence of the phosphonate group. This combination of features imparts distinct reactivity and makes it a valuable compound for various applications in chemistry and related fields .
Propiedades
Número CAS |
24138-46-3 |
|---|---|
Fórmula molecular |
C9H10Cl4NO3P |
Peso molecular |
353.0 g/mol |
Nombre IUPAC |
2,3,5,6-tetrachloro-4-diethoxyphosphorylpyridine |
InChI |
InChI=1S/C9H10Cl4NO3P/c1-3-16-18(15,17-4-2)7-5(10)8(12)14-9(13)6(7)11/h3-4H2,1-2H3 |
Clave InChI |
MTQYQSWNIZZTPR-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C1=C(C(=NC(=C1Cl)Cl)Cl)Cl)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


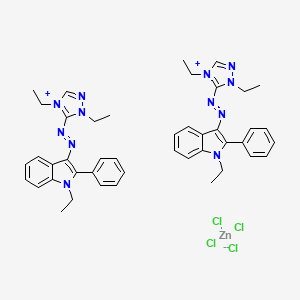

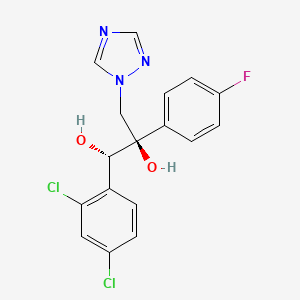
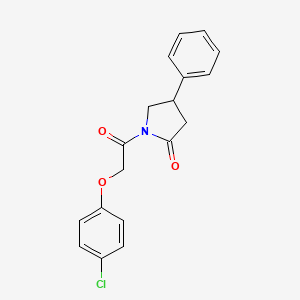
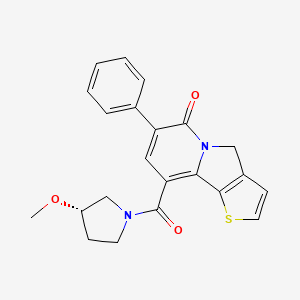
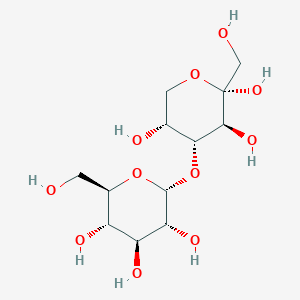
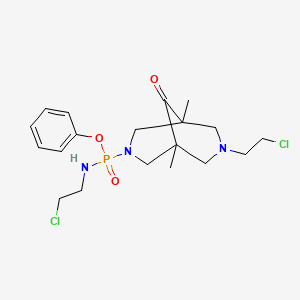
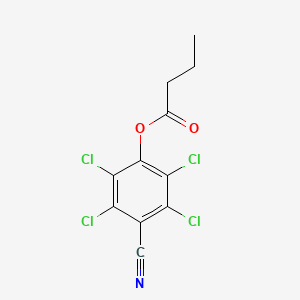
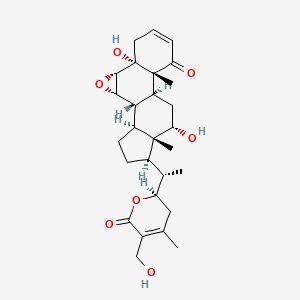
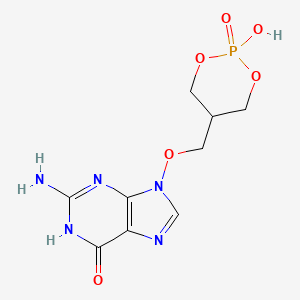
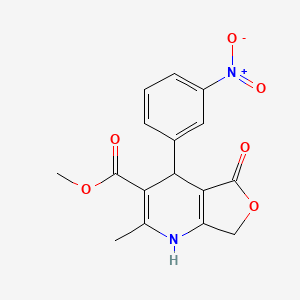
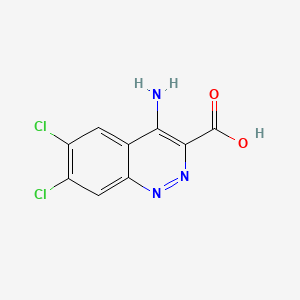
![1-[3-[[5-(4-chlorophenyl)-4-methyl-1H-pyrazol-3-yl]oxy]propyl]piperidine;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12705561.png)
